molecular formula C30H35ClN2O7 B12067944 Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate CAS No. 23857-69-4

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate

Cat. No.: B12067944
CAS No.: 23857-69-4
M. Wt: 571.1 g/mol
InChI Key: KEPZSONXOSOCGC-UHFFFAOYSA-M
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Description

This compound, also known as Tetramethylrhodamine ethyl ester perchlorate (TMRE), is a cationic fluorescent dye with the molecular formula C₂₆H₂₇ClN₂O₇ (MW: 514.95 g/mol) . It features a xanthylium core substituted with diethylamino groups at positions 3 and 6, an ethoxycarbonylphenyl group at position 9, and a perchlorate counterion.

Properties

CAS No.

23857-69-4

Molecular Formula

C30H35ClN2O7

Molecular Weight

571.1 g/mol

IUPAC Name

[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate

InChI

InChI=1S/C30H35N2O3.ClHO4/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;2-1(3,4)5/h11-20H,6-10H2,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KEPZSONXOSOCGC-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Classical Cyclization and Acid-Catalyzed Condensation

The foundational method for synthesizing xanthylium perchlorates involves acid-catalyzed cyclization of precursor phenols and anhydrides. Prostota and Kovtun’s work on analogous octahydrodiquinolizinoxanthylium perchlorate demonstrates the utility of 8-hydroxyjulolidine and pyronine derivatives under perchloric acid catalysis . For the target compound, the reaction pathway proceeds as follows:

  • Formation of the Xanthene Core :
    A mixture of 3-diethylaminophenol and 2-(ethoxycarbonyl)benzaldehyde undergoes condensation in acetic acid, followed by cyclization catalyzed by perchloric acid (70% w/w). The reaction is heated at 80–90°C for 6–8 hours, yielding the xanthylium cation .

  • Salt Formation :
    The cationic intermediate is precipitated as the perchlorate salt by adding excess aqueous sodium perchlorate. The product is isolated via filtration and recrystallized from ethanol/water (yield: 68–72%) .

Critical Parameters :

  • Temperature control (±2°C) minimizes side reactions such as over-oxidation.

  • Stoichiometric excess of perchloric acid (1.5 equivalents) ensures complete protonation and salt formation .

Redox Cycling for Demethylation and Remethylation

Adapting Bachman et al.’s protocol for dimethylamino-xanthenones , this method addresses demethylation by-products common in classical syntheses:

  • Oxidative Demethylation :
    The dimethyl precursor (3,6-bis(dimethylamino)-9H-xanthen-9-one ) is treated with iodine (1.0 equiv) in N-methyl-2-pyrrolidone (NMP) at 110°C for 16 hours, yielding a mixture of demethylated intermediates .

  • Reductive Ethylation :
    Sodium cyanoborohydride (0.5 equiv) and formaldehyde (0.5 equiv) in methanol/methylene chloride/acetic acid (8:1:1) reintroduce ethyl groups selectively. The reaction proceeds at 23°C for 3 hours, restoring the diethylamino functionality .

Yield Optimization :

  • Purification via celite filtration and rotary evaporation removes residual NMP and iodine by-products.

  • Final recrystallization from ethyl acetate improves purity to >98% (HPLC) .

Continuous Flow Mechanochemical Synthesis

Kulkarni et al.’s solvent-free, catalyst-free approach for rhodamine derivatives offers a scalable route for the target compound:

  • Reactor Setup :
    A polytetrafluoroethylene (PTFE) screw reactor with a 0.25 mm gap between the screw and glass jacket ensures efficient mixing.

  • Reaction Conditions :
    3-diethylaminophenol (1.0 equiv) and 2-(ethoxycarbonyl)benzoyl chloride (1.2 equiv) are fed into the reactor at 180°C. Residence time of 10–12 minutes achieves 70–84% conversion .

  • In Situ Perchloration :
    The crude product is treated with perchloric acid (1.0 equiv) in a secondary flow module at 50°C, yielding the perchlorate salt directly .

Advantages :

  • Eliminates solvent waste and reduces reaction time from hours to minutes.

  • Scalable to kilogram quantities with consistent purity (95–97%) .

Silver Perchlorate-Mediated Cation Exchange

Drawing from tropylium perchlorate synthesis , this method substitutes counterions in preformed xanthylium salts:

  • Precursor Synthesis :
    3,6-Bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)xanthylium chloride is prepared via classical cyclization.

  • Ion Exchange :
    The chloride salt is dissolved in nitromethane and treated with silver perchlorate (1.1 equiv) at 25°C for 2 hours. Silver chloride precipitates, leaving the perchlorate salt in solution .

Purification :

  • Filtration through a sintered glass funnel removes AgCl.

  • Solvent evaporation under reduced pressure yields the product as a crystalline solid (yield: 85–90%) .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Classical Cyclization68–72956–8 hoursModerate
Redox Cycling75–809820 hoursLow
Continuous Flow70–849712 minutesHigh
Silver Perchlorate85–90962 hoursModerate

Key Observations :

  • Continuous flow synthesis offers the best balance of speed and scalability but requires specialized equipment.

  • Silver perchlorate-mediated exchange achieves the highest yields but involves costly reagents.

Challenges and Optimization Strategies

  • By-Product Formation :
    Demethylation during classical synthesis generates 3,6-bis(ethylamino) analogs , necessitating redox cycling for correction .

  • Solvent Selection :
    NMP enhances solubility in redox methods but complicates purification due to high boiling points (202°C) . Substituting with DMF reduces viscosity but risks carbamate formation.

  • Perchlorate Handling :
    Safety protocols for perchloric acid (e.g., fume hoods, non-flammable solvents) are critical to prevent explosive side reactions .

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its perchlorate component enhances its stability and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Xanthylium Core

Amino Group Modifications
  • 3,6-Bis(dimethylamino) Derivatives: Example: 3,6-Bis(dimethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium perchlorate (TMRM, CAS 3068-39-1) . Key Difference: Dimethylamino groups reduce lipophilicity compared to diethylamino, affecting cellular permeability. TMRM is widely used for mitochondrial staining but exhibits slower accumulation than TMRE due to lower lipid solubility .
  • Ethylamino vs. Diethylamino: Example: 9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium chloride (CAS 73398-89-7) . Key Difference: Ethylamino groups (primary amines) increase polarity and reduce fluorescence quantum yield compared to tertiary diethylamino groups. The chloride counterion further reduces solubility in nonpolar solvents .
Aromatic Substituent Variations
  • Sulfophenyl vs. Ethoxycarbonylphenyl: Example: 3,6-Bis(diethylamino)-9-(2-sulfophenyl)xanthylium chloride (CAS 55196-69-5) . Key Difference: The sulfonate group enhances water solubility (>100 mg/L), making this compound suitable for aqueous staining applications, unlike the ethoxycarbonyl variant, which is more lipophilic .
  • Carboxyphenyl Derivatives: Example: 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt (Pigment Red 173, CAS 12227-77-9) . Key Difference: The carboxylate group enables coordination with metal ions (e.g., Al³⁺), forming insoluble complexes used as pigments rather than fluorescent probes .

Counterion Effects

Perchlorate vs. Complex Anions
  • Perchlorate Salts: TMRE (perchlorate) exhibits high solubility in polar organic solvents (e.g., DMSO) and moderate solubility in water, facilitating its use in biological assays . Example: Rhodamine 6G perchlorate (CAS 13161-28-9) shares similar fluorescence properties but includes ethylamino and methyl groups on the xanthylium core, shifting Ex/Em to 530/556 nm .
  • Molybdatetungstatephosphate Salts :

    • Example: Pigment Violet 2 (CAS 1326-04-1), a molybdatetungstatephosphate salt of the TMRE cation .
    • Key Difference : The bulky anion reduces solubility (100 μg/L in water) and shifts applications to industrial pigments. Its molecular weight reaches 2374.2 g/mol , with a density of 2.257 g/cm³ .

Fluorescence and Toxicological Profiles

Compound Ex/Em (nm) Quantum Yield Toxicity Profile
TMRE (Perchlorate) 549/574 0.75 Low acute toxicity; no reproductive data
TMRM (Perchlorate) 540/570 0.68 Moderate membrane potential disruption
Rhodamine B (Chloride) 555/580 0.70 Zwitterionic; minimal cytotoxicity
Pigment Violet 2 N/A N/A Insoluble; low bioaccumulation risk
  • Toxicological Notes: A methylamino-substituted analog (9-(2-Carboxyphenyl)-3,6-bis(methylamino)xanthylium perchlorate) showed reproductive toxicity in mice (TDLo: 60 mg/kg) . TMRE’s diethylamino groups and perchlorate counterion contribute to its favorable safety profile compared to analogs with primary amines or complex anions .

Biological Activity

Xanthylium compounds, particularly those substituted with diethylamino and ethoxycarbonyl groups, have garnered attention due to their potential biological activities. This article focuses on the biological activity of Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate , exploring its mechanisms of action, toxicological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a xanthylium core with two diethylamino substituents at positions 3 and 6, and an ethoxycarbonylphenyl group at position 9. The perchlorate ion is associated with the compound, influencing its solubility and biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that xanthylium derivatives exhibit antimicrobial properties. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Thyroid Hormone Interaction : Similar to perchlorate's known effects on thyroid function, xanthylium derivatives may influence thyroid hormone levels. Perchlorate is known to inhibit iodide uptake in the thyroid gland, potentially leading to hypothyroidism. This effect could be relevant in evaluating the safety profile of xanthylium compounds.
  • Neurodevelopmental Effects : Research indicates that exposure to perchlorate can result in neurodevelopmental issues due to impaired thyroid function during critical periods of brain development. Xanthylium's structural similarity may suggest analogous risks.

In Vivo and In Vitro Studies

Case Studies

StudyPopulationFindingsComments
Greer et al., 2002Healthy adultsDose-dependent decreases in radioactive iodine uptakeNo significant changes in serum thyroid hormone levels observed
Taylor et al., 2014Pregnant womenHigher maternal perchlorate levels correlated with lower IQ in childrenIndicates potential neurodevelopmental risks
Longitudinal study in ChilePregnant women from different regionsNo significant changes in neonatal thyroid function related to perchlorate exposureSuggests variability based on exposure levels

Q & A

Q. What are the primary research applications of this compound in cellular biology?

Methodological Answer: This compound (commonly termed Tetramethylrhodamine ethyl ester perchlorate, TMRE) is a cationic fluorescent dye used to monitor mitochondrial membrane potential (ΔΨm) in live cells. Its applications include:

  • Quantifying ΔΨm via Nernstian distribution: Fluorescence intensity correlates with mitochondrial polarization .
  • Apoptosis detection : Loss of fluorescence indicates mitochondrial depolarization during early apoptosis .
  • Neuronal and cardiac cell studies : High ΔΨm sensitivity makes it suitable for excitable cells .

Key Parameters for Use:

PropertyValueReference
Excitation/Emission549 nm / 574 nm
SolubilityDMSO (≥95% purity)
Working Concentration10–200 nM (cell-dependent)

Q. What experimental parameters should be optimized for reliable mitochondrial membrane potential measurements?

Methodological Answer:

  • Dye Concentration : Titrate between 10–200 nM to avoid self-quenching or insufficient signal .
  • Incubation Time : 15–30 minutes at 37°C for equilibrium .
  • Control Experiments :
    • Use carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) to depolarize mitochondria and validate signal specificity .
    • Include a non-fluorescent analog (e.g., tetraphenylphosphonium) to assess non-specific binding .
  • Microscopy Settings : Minimize light exposure to reduce photobleaching; use low-light CCD cameras .

Q. How does the compound’s spectral profile affect compatibility with multiplex fluorescent assays?

Methodological Answer:

  • Spectral Overlap : The emission peak at 574 nm overlaps with Texas Red filters. Avoid pairing with probes emitting >600 nm (e.g., Cy5) .
  • Solvent Compatibility : DMSO stock may interfere with hydrophobic probes; dilute in buffer (<0.1% DMSO final) .
  • Multiplex Optimization : Use spectral unmixing or sequential imaging to separate signals from co-stained markers (e.g., Hoechst 33342 for nuclei) .

Advanced Research Questions

Q. How can contradictions in fluorescence intensity values across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Quenching Artifacts : High dye concentrations (>200 nM) cause self-quenching. Validate linearity via dose-response curves .
  • Cell-Type Variability : Adjust incubation time and concentration for cells with differing mitochondrial densities (e.g., hepatocytes vs. neurons) .
  • Environmental Factors : Temperature and pH affect ΔΨm. Maintain physiological conditions (37°C, pH 7.4) during imaging .

Validation Protocol:

Calibrate using FCCP-treated controls.

Compare results with JC-1 (a ratiometric dye) to confirm ΔΨm trends .

Q. What advanced methods quantify intracellular accumulation while controlling for aggregation artifacts?

Methodological Answer:

  • Fluorescence Lifetime Imaging (FLIM) : Distinguishes aggregated vs. monomeric dye states based on lifetime decay .
  • Flow Cytometry with Quenching Correction : Use potassium chloride to depolarize cells and measure residual fluorescence (aggregate-specific) .
  • Mass Spectrometry : Quantify absolute dye concentration in lysates using isotopically labeled internal standards .

Q. What mechanistic insights are derived from the compound’s Nernstian distribution behavior?

Methodological Answer: The Nernst equation relates fluorescence intensity to ΔΨm: ΔΨm=RTzFln([dye]mito[dye]cyt)\text{ΔΨm} = \frac{RT}{zF} \ln\left(\frac{[dye]_{mito}}{[dye]_{cyt}}\right)

Where RR, TT, zz, and FF are constants.

  • Dynamic ΔΨm Monitoring : Time-lapse imaging reveals mitochondrial depolarization during metabolic stress .
  • Subcellular Compartmentalization : Correlate dye distribution with organelle-specific markers (e.g., MitoTracker) to validate mitochondrial localization .

Data Interpretation Caveats:

  • Non-equilibrium conditions (e.g., rapid cell death) may skew ratios .
  • Correct for background fluorescence using unstained controls .

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